molecular formula C24H25FN4O2 B10996632 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B10996632
M. Wt: 420.5 g/mol
InChI Key: ILWGQGRBQNMTTF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a fascinating structure. It combines a pyridazinone core with a piperidine ring and a fluorophenyl group. Let’s break it down:

  • Pyridazinone Core: : The central part of the compound is a pyridazinone ring, which contains nitrogen atoms and a ketone group (oxo functionality). This ring imparts stability and rigidity to the overall structure.

  • Piperidine Ring: : Attached to the pyridazinone core is a piperidine ring. Piperidine is a six-membered nitrogen-containing heterocycle. The benzyl group (C₆H₅CH₂-) is also connected to the piperidine nitrogen, adding further complexity.

  • Fluorophenyl Group: : The compound features a fluorophenyl (C₆H₄F-) moiety. Fluorine substitution enhances lipophilicity and can influence biological activity.

Preparation Methods

The synthetic routes for this compound involve several steps

  • Formation of Pyridazinone Core: : Start with a suitable precursor (e.g., 2,3-dichloropyridazine) and react it with an amine (e.g., benzylpiperidine) under appropriate conditions. This forms the pyridazinone core.

  • Introduction of Fluorophenyl Group: : Add a fluorophenyl-substituted reagent (e.g., 4-fluorobenzoyl chloride) to the pyridazinone core. This step introduces the fluorophenyl group.

  • Piperidine Ring Formation: : Cyclize the compound by reacting it with an appropriate reagent (e.g., sodium hydride) to form the piperidine ring.

  • Acetylation: : Finally, acetylate the amino group using acetic anhydride to obtain the desired compound.

Chemical Reactions Analysis

    Oxidation: The ketone group in the pyridazinone core can undergo oxidation (e.g., with chromic acid) to form a carboxylic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The benzyl group can be substituted (e.g., with halogens or other nucleophiles).

    Major Products: The final compound itself and its derivatives (e.g., fluorophenyl-substituted analogs) are major products.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., targeting specific receptors).

    Biological Studies: Explore its effects on cellular processes (e.g., cell signaling pathways).

    Materials Science: Assess its use in materials with unique properties.

Mechanism of Action

    Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.

    Pathways: Understand the signaling pathways modulated by this molecule.

Comparison with Similar Compounds

    Similar Compounds: Explore related pyridazinone derivatives (e.g., other piperidine-containing compounds).

    Uniqueness: Highlight what sets this compound apart (e.g., specific substitutions, structural features).

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C24H25FN4O2/c25-20-6-8-21(9-7-20)26-23(30)17-29-24(31)11-10-22(27-29)28-14-12-19(13-15-28)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2,(H,26,30)

InChI Key

ILWGQGRBQNMTTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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